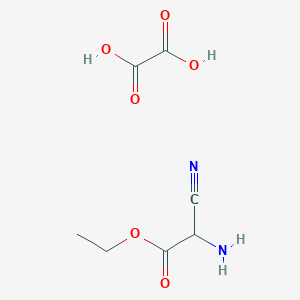

Ethyl 2-amino-2-cyanoacetate oxalate

Description

Contextualization within Multifunctional Amino Nitrile Esters

Ethyl 2-amino-2-cyanoacetate belongs to the class of α-amino nitrile esters, which are characterized by the presence of an amino group, a nitrile group, and an ester functionality all attached to the same carbon atom. The oxalate (B1200264) salt form of this compound enhances its stability and ease of handling, making it a convenient reagent in various synthetic applications.

The convergence of these three functional groups imparts a rich and varied reactivity to the molecule. The amino group can act as a nucleophile or be protected and modified. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The ester group offers a handle for saponification, amidation, or reduction. This trifecta of reactivity makes ethyl 2-amino-2-cyanoacetate oxalate a highly valuable precursor in multicomponent reactions and cascade sequences, allowing for the rapid assembly of complex molecular frameworks from simple starting materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32683-02-6 |

| Molecular Formula | C₅H₈N₂O₂ · C₂H₂O₄ · H₂O |

| Molecular Weight | 236.18 g/mol |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, 2-8°C sigmaaldrich.com |

Historical Development and Evolution of Synthetic Utility

The conceptual foundation for the synthesis of α-amino nitriles dates back to 1850 with the pioneering work of Adolph Strecker. The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, provided the first route to this important class of compounds. While the specific historical details of the first synthesis of this compound are not extensively documented in readily accessible literature, its development is intrinsically linked to the broader evolution of α-amino nitrile chemistry.

Initially, the synthetic utility of α-amino nitriles was primarily as intermediates in the synthesis of α-amino acids. However, over time, the focus expanded to harnessing their unique reactivity for the construction of more complex molecular structures. The introduction of the oxalate salt form of ethyl 2-amino-2-cyanoacetate likely emerged from the need for a more stable and easily handled solid derivative of the corresponding free amino ester, which can be prone to self-condensation or degradation. This salt formation facilitates purification and improves the shelf-life of the reagent, thereby enhancing its practical utility in the laboratory.

Significance as a Versatile Precursor for Complex Molecular Architectures

The true significance of this compound lies in its role as a versatile precursor for a wide array of complex molecules, particularly nitrogen-containing heterocycles. The strategic arrangement of its functional groups allows it to participate in a variety of cyclization and condensation reactions. While specific examples utilizing the oxalate salt directly are not widely reported, the reactivity of the parent ethyl 2-amino-2-cyanoacetate is well-documented and illustrative of its synthetic potential.

Synthesis of Pyrimidine (B1678525) Derivatives:

One of the key applications of related α-amino nitrile esters is in the synthesis of pyrimidines, a core structure in many biologically active compounds. For instance, the condensation of ethyl cyanoacetate (B8463686) (a precursor to ethyl 2-amino-2-cyanoacetate) with guanidine (B92328) hydrochloride in an alkaline medium is a well-established method for the preparation of 2-amino-4-hydroxy-6-arylpyrimidines. bu.edu.eg This type of reaction highlights the ability of the cyanoacetate moiety to act as a three-carbon building block for the pyrimidine ring.

Synthesis of Pyridine Derivatives:

Substituted pyridines, another important class of heterocycles, can also be accessed using cyanoacetate derivatives. Multi-component reactions involving an aldehyde, a ketone, and ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of highly functionalized dihydropyridines. researchgate.net These reactions showcase the versatility of the cyanoacetate backbone in constructing six-membered heterocyclic rings.

Synthesis of Imidazole (B134444) Derivatives:

The synthesis of imidazoles, another crucial heterocyclic motif in medicinal chemistry, can be achieved through various routes. While direct synthesis from ethyl 2-amino-2-cyanoacetate is less common, the strategic use of related building blocks in condensation reactions with 1,2-diamines is a known method for forming the imidazole ring. researchgate.net

Representative Synthetic Applications of Cyanoacetate Derivatives

| Product Class | Reactants | Key Reaction Type |

| Pyrimidines | Aromatic aldehydes, ethyl cyanoacetate, guanidine hydrochloride | Condensation/Cyclization |

| Dihydropyridines | Chalcones, ethyl cyanoacetate, ammonium acetate | Condensation/Cyclization |

| Imidazoles | 1,2-Diamines, related cyano-containing precursors | Condensation/Cyclization |

The utility of this compound as a synthon is a testament to the power of multifunctional building blocks in modern organic synthesis. Its ability to participate in a diverse range of chemical transformations makes it a valuable tool for the efficient construction of complex and biologically relevant molecules.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2H2O4/c1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h4H,2,7H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIZYKCWIMZEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and High Yielding Preparations

Synthesis of Ethyl 2-Amino-2-Cyanoacetate (Free Base)

The preparation of ethyl 2-amino-2-cyanoacetate can be achieved through various synthetic routes, with the most common and effective methods involving the reduction of an oxime precursor or starting from other cyanoacetic acid derivatives.

A prevalent and efficient method for the synthesis of ethyl 2-amino-2-cyanoacetate involves the hydrogenation of its precursor, ethyl (E)-2-cyano-2-(hydroxyimino)acetate. This transformation from an oxime to a primary amine is a critical step for which various catalytic systems have been explored.

The reduction of the C=N double bond in ethyl (E)-2-cyano-2-(hydroxyimino)acetate to the desired amino group can be accomplished using catalytic hydrogenation. A variety of metal catalysts are effective for this transformation, with platinum, palladium, and Raney nickel being the most commonly employed. orgsyn.orgwikipedia.orgwikipedia.org These catalysts are typically used in their finely divided forms, often supported on materials like activated carbon (in the case of palladium) to maximize their surface area and catalytic activity. wikipedia.org

A specific and effective method involves the use of Platinum(IV) oxide (PtO₂) as the catalyst. In a representative procedure, a mixture of ethyl (E)-2-cyano-2-(hydroxyimino)acetate in ethanol (B145695) is treated with a catalytic amount of PtO₂. The reaction is then subjected to a hydrogen atmosphere at a pressure of 50 psi and stirred at room temperature for 12 hours. ambeed.com Following the reaction, the catalyst is removed by filtration to yield the desired ethyl 2-amino-2-cyanoacetate.

The efficiency of the hydrogenation is dependent on several factors, including the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. Protic solvents such as ethanol and acetic acid are generally known to accelerate the rate of hydrogenation reactions. u-tokyo.ac.jp

Table 1: Catalytic Hydrogenation of Ethyl (E)-2-cyano-2-(hydroxyimino)acetate

| Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Time (h) |

|---|

The precursor for the hydrogenation reaction, ethyl (E)-2-cyano-2-(hydroxyimino)acetate, is synthesized through the nitrosation of ethyl cyanoacetate (B8463686). This reaction involves treating ethyl cyanoacetate with nitrous acid (HNO₂). wikipedia.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with an acid, such as acetic acid. wikipedia.org

The reaction is generally carried out at a controlled pH to prevent the rapid hydrolysis of the ester group. A pH of 4.5 is often optimal for this transformation. wikipedia.org The nitrosation of the active methylene (B1212753) group in ethyl cyanoacetate, which is positioned between the electron-withdrawing nitrile and ester groups, leads to the formation of the oxime, ethyl (E)-2-cyano-2-(hydroxyimino)acetate, in high yields, often around 87%. wikipedia.org The product can be purified by recrystallization from solvents like ethanol or ethyl acetate (B1210297). wikipedia.org

While the hydrogenation of the oxime precursor is a primary route, alternative synthetic strategies for preparing α-aminonitriles like ethyl 2-amino-2-cyanoacetate exist. One of the most fundamental and versatile methods for the synthesis of α-aminonitriles is the Strecker synthesis. This reaction involves the one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source.

In a theoretical application to synthesize ethyl 2-amino-2-cyanoacetate, a suitable two-carbon carbonyl compound, such as an ethyl glyoxylate derivative, could be reacted with ammonia (B1221849) and a cyanide source. The resulting α-aminonitrile would then be the target free base. The Strecker reaction is a powerful tool for the creation of α-amino acid precursors and related structures.

Hydrogenation of Ethyl Cyanohydroxyiminoacetate Precursors

Formation and Isolation of Ethyl 2-Amino-2-Cyanoacetate Oxalate (B1200264)

Due to the potential instability of the free base, ethyl 2-amino-2-cyanoacetate, it is often converted to a more stable salt form for storage and handling. The oxalate salt is a common choice for this purpose.

The formation of ethyl 2-amino-2-cyanoacetate oxalate is achieved by reacting the free base with oxalic acid. In a typical procedure, the crude ethyl 2-amino-2-cyanoacetate, obtained after the hydrogenation and removal of the catalyst, is dissolved in a suitable solvent. A solution of oxalic acid in another miscible solvent is then added to the solution of the free base.

The use of oxalic acid is particularly advantageous as it often leads to the formation of well-crystallizing oxalate salts that are easy to isolate and purify. google.com For instance, in the preparation of other amino compound oxalate salts, the free base is dissolved in a solvent like alcohol, and an aqueous solution of oxalic acid is added. google.com The resulting mixture is then cooled to induce crystallization of the oxalate salt. A similar principle can be applied to the synthesis of this compound. The choice of solvent is crucial, with ketones like acetone also being reported as effective for the rapid precipitation and high-yield isolation of other amine oxalate salts. google.com The precipitated salt can then be collected by filtration, washed with a cold solvent to remove any impurities, and dried.

Optimization of Crystallization and Purification Procedures

The purification of this compound is critical to achieving the desired purity for its subsequent applications, such as in the synthesis of 2-amino-2-cyanoacetamide (B1359851) chemicalbook.com. The optimization of crystallization is a key step in this purification process.

The process typically involves dissolving the crude ethyl 2-amino-2-cyanoacetate, obtained after the initial synthesis, in a suitable solvent. The selection of an appropriate solvent system is crucial for effective purification. A common technique involves dissolving the crude product in a solvent in which it is soluble at an elevated temperature and then allowing it to cool, inducing crystallization of the purified compound.

Methanol is a frequently used solvent for the purification of similar amino acid esters and their salts chemicalbook.com. For instance, in a related procedure for a similar compound, the crude product was dissolved in methanol and heated to reflux until a clear solution was obtained. The solution was then treated with activated charcoal to remove colored impurities, filtered, and concentrated. Cooling of the concentrated filtrate then induced the precipitation of the purified solid chemicalbook.com.

The efficiency of the crystallization process can be influenced by several factors, including the rate of cooling, agitation, and the presence of seed crystals. A slower cooling rate generally promotes the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity.

The final product is usually collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum to yield the pure this compound. The purity of the final compound is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Table 1: Parameters for Optimization of Crystallization

| Parameter | Objective | Typical Conditions |

| Solvent System | To provide good solubility at high temperatures and poor solubility at low temperatures. | Alcohols (e.g., Methanol, Ethanol), Ketones (e.g., Acetone), or mixtures with anti-solvents (e.g., Diethyl ether). |

| Cooling Rate | To control crystal size and purity. | Slow, controlled cooling (e.g., 5-10 °C per hour) is often preferred over rapid cooling. |

| Agitation | To promote uniform crystal growth and prevent agglomeration. | Gentle stirring during the cooling phase. |

| Seeding | To induce crystallization and control polymorphism. | Addition of a small amount of pure crystals at the saturation point. |

Comparative Analysis of Salt Forms for Handling and Purity

The choice of a salt form for an amine-containing compound is a critical decision in chemical process development, as it can significantly impact the substance's physical and chemical properties. For ethyl 2-amino-2-cyanoacetate, the formation of an oxalate salt offers several advantages over the free base and other potential salt forms, such as the hydrochloride salt.

The free base of ethyl 2-amino-2-cyanoacetate is likely to be an oil or a low-melting solid, which can be difficult to handle, purify, and store due to potential instability. Converting the free base to a crystalline salt, such as the oxalate, often results in a stable, solid material with a well-defined melting point. This crystalline nature is highly advantageous for purification by recrystallization, as it allows for the effective removal of impurities.

Oxalate salts of amines are often readily prepared by reacting the amine free base with oxalic acid in a suitable solvent, such as an alcohol or ether sciencemadness.org. The resulting salt typically precipitates from the solution and can be isolated in high yield and purity sciencemadness.org.

In comparison to hydrochloride salts, which are also common, oxalate salts can sometimes offer advantages in terms of crystallinity and lower hygroscopicity. Hydrochloride salts are often formed using hydrogen chloride gas or a solution of HCl in an organic solvent, which can be hazardous to handle sciencemadness.org. The use of solid oxalic acid presents a more convenient and less hazardous alternative sciencemadness.org.

Table 2: Comparison of Potential Salt Forms of Ethyl 2-amino-2-cyanoacetate

| Property | Free Base | Hydrochloride Salt | Oxalate Salt |

| Physical State | Likely an oil or low-melting solid | Typically a crystalline solid | Typically a crystalline solid |

| Handling | Difficult due to physical state and potential instability | Easier to handle as a solid | Easier to handle as a solid |

| Purification | Difficult to purify by crystallization | Can be purified by recrystallization | Readily purified by recrystallization |

| Stability | Potentially unstable | Generally stable, but can be hygroscopic | Generally stable and often less hygroscopic than hydrochloride salts |

| Preparation | - | Requires handling of HCl gas or solutions | Prepared using solid oxalic acid, which is more convenient |

Elucidating Advanced Reactivity Profiles and Transformational Chemistry

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions utilize the multiple functional groups within the Ethyl 2-amino-2-cyanoacetate framework, or its derivatives, to construct heterocyclic rings. These transformations are powerful strategies for synthesizing complex molecules in an efficient manner, often establishing significant molecular complexity in a single step.

Construction of Imidazole (B134444) Ring Systems

The synthesis of imidazole rings, five-membered aromatic heterocycles with two nitrogen atoms, can be achieved from precursors derived from α-amino nitriles. While direct intramolecular cyclization of Ethyl 2-amino-2-cyanoacetate is not a standard route, its derivatization into a suitable precursor enables efficient ring closure.

A prominent strategy involves the conversion of an α-amino nitrile into a formamidine (B1211174) derivative. For instance, reacting a related compound, (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, with aromatic amines yields N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines. These intermediates undergo a base-catalyzed intramolecular cyclization. The nucleophilic amino group attacks one of the nitrile groups, leading to the formation of the imidazole ring. This process results in highly functionalized imidazoles, such as 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles, in high yields. asianpubs.org The reaction is typically promoted by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature. asianpubs.org

Another approach to imidazole synthesis involves the condensation of a 1,2-diamino compound with a carboxylic acid equivalent. In a related synthesis, ethyl-3,4-diaminobenzoate is condensed with ethyl cyanoacetate (B8463686) by heating at high temperatures (e.g., 200°C) to form a benzimidazole (B57391) derivative, Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. researchgate.net This reaction demonstrates the utility of the cyanoacetate moiety in forming the imidazole ring through condensation and subsequent cyclization.

| Precursor Type | Reagents/Conditions | Product Type | Yield (%) | Reference |

| N-Aryl Formamidine | DBU, Ethyl Acetate (B1210297), RT | 5-Amino-1-aryl-4-(cyanoformimidoyl)imidazole | 88-93% | asianpubs.org |

| N-Aryl Formamidine | 1M KOH, Ethanol (B145695), RT | 5-Amino-4-cyano-1-arylimidazole | 75-90% | asianpubs.org |

| 1,2-Diaminobenzene | Ethyl Cyanoacetate, 200°C | 2-(Cyanomethyl)-benzimidazole | - | researchgate.net |

Formation of Pyrimidine (B1678525) Ring Derivatives

Pyrimidines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3, are fundamental components of nucleic acids. Their synthesis from Ethyl 2-amino-2-cyanoacetate typically involves its reaction with a reagent that provides the missing N-C-N fragment. While these are often intermolecular reactions, intramolecular pathways can be designed from elaborated derivatives.

The classical approach to pyrimidine synthesis involves the condensation of a three-carbon dielectrophilic component with a dinucleophile like guanidine (B92328), urea, or an amidine. bu.edu.egnih.gov For example, ethyl cyanoacetate reacts with guanidine to form 2,4-diamino-6-hydroxypyrimidine. lookchem.com For Ethyl 2-amino-2-cyanoacetate, the presence of the α-amino group alters its role in the condensation. An intramolecular approach would necessitate first modifying the molecule to contain the full atom sequence required for cyclization.

One potential, albeit complex, pathway could involve N-acylation of the amino group with a synthon that contains a latent N-C-N fragment. For example, reaction with a reagent like N-cyanocarbonimidic dichloride could generate an intermediate poised for cyclization. Subsequent base- or acid-catalyzed ring closure, involving the original amino group, the nitrile, and the newly introduced fragment, could theoretically lead to a highly substituted pyrimidine ring. Such strategies, while not widely reported, fall within the principles of heterocyclic synthesis. frontiersin.org

| C3 Component | N-C-N Component | Conditions | Product | Reference |

| Ethyl Cyanoacetate | Guanidine Hydrochloride | Alkaline Ethanol, Reflux | 2-Amino-5-cyano-6-hydroxypyrimidine derivative | bu.edu.eg |

| Ethyl Cyanoacetate | Methylguanidine | - | 6-Amino-1-methyl-2-(methylamino)-4(1H)-Pyrimidinone | lookchem.com |

| N-Vinyl Amide | Nitrile | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | Substituted Pyrimidine | nih.gov |

Synthesis of Pyrrolo-Pyrimidine Frameworks

The pyrrolo[2,3-d]pyrimidine scaffold is a key feature in many biologically active compounds. mdpi.com The synthesis of this fused heterocyclic system is a multi-step process that can be strategically designed to incorporate an intramolecular cyclization as the key ring-forming step.

A common strategy begins with the construction of a substituted pyrrole (B145914) ring, which is then annulated to form the pyrimidine ring. Starting from Ethyl 2-amino-2-cyanoacetate, one could envision a pathway where the amino group is first used to construct the pyrrole ring. For instance, a reaction with a 1,4-dicarbonyl compound could lead to a Paal-Knorr pyrrole synthesis, yielding an N-substituted pyrrole with the cyanoacetate moiety attached.

Alternatively, a pre-formed 3-amino-4-cyanopyrroline can be reacted with guanidine carbonate to construct the fused pyrimidine ring. ias.ac.in While this specific example does not start with the title compound, it illustrates the general principle. A plausible intramolecular route starting from an Ethyl 2-amino-2-cyanoacetate derivative would involve its transformation into an intermediate containing a pyrrole ring with an N-linked side chain capable of cyclizing. For example, if the pyrrole nitrogen is attached to a chain like -C(=O)CH2CN, intramolecular condensation could form the pyrimidine ring. More advanced methods, such as one-pot multi-component reactions, have also been developed to access related pyrrolo[1,2-a]thieno[3,2-e]pyrimidine systems from cyanoacetic acid derivatives. nih.gov

| Starting Material | Key Reagents | Intermediate/Product | Strategy | Reference |

| 3-Amino-4-cyano-3-pyrroline | Guanidine Carbonate | 2,4-Diaminopyrrolo[3,4-d]pyrimidine | Intermolecular condensation | ias.ac.in |

| 2-Aminothiophenes | 2-Hydroxy-4-oxobut-2-enoic acids, Cyanoacetic acid derivatives | Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine | One-pot three-component cascade | nih.gov |

| N-Formylglycine | Triphosgene, then other reagents | Pyrrolo[1,2-c]pyrimidine | Telescoped continuous flow synthesis | rsc.org |

Intermolecular Condensation Reactions

Intermolecular reactions are fundamental to the application of Ethyl 2-amino-2-cyanoacetate as a synthetic building block. These reactions involve the condensation of the title compound with other molecules to assemble more complex structures, often serving as the initial step in multi-step syntheses of heterocyclic targets.

Knoevenagel Condensation with Aldehydes and Ketones

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, classically involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). scielo.org.mx Ethyl cyanoacetate is a prototypical substrate for this reaction, readily condensing with carbonyl compounds in the presence of a basic catalyst. rsc.orgresearchgate.netorganic-chemistry.org

However, Ethyl 2-amino-2-cyanoacetate lacks the required active methylene group. The α-carbon is a methine group substituted with an amino group, and the α-proton is not sufficiently acidic to be removed by the weak bases typically used in Knoevenagel condensations. Therefore, Ethyl 2-amino-2-cyanoacetate does not undergo a classical Knoevenagel condensation.

Instead, the reactivity of Ethyl 2-amino-2-cyanoacetate with aldehydes and ketones is dominated by the nucleophilic character of its α-amino group. This primary amine readily condenses with carbonyl compounds to form an imine (or Schiff base). This imine formation is a reversible reaction, often catalyzed by acid. The resulting imine is itself a versatile intermediate, which can participate in subsequent reactions, such as cyclizations or additions, to generate diverse heterocyclic structures.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Note |

| Ethyl Cyanoacetate | Aromatic Aldehyde | DBU-based Ionic Liquid / Water | α,β-Unsaturated Ester (Knoevenagel Product) | Illustrates classical reactivity for comparison. researchgate.net |

| Ethyl Cyanoacetate | Aromatic Aldehyde | Diisopropylethylammonium acetate (DIPEAc) | α,β-Unsaturated Ester (Knoevenagel Product) | Illustrates classical reactivity for comparison. scielo.org.mx |

| Ethyl 2-amino-2-cyanoacetate | Aldehyde/Ketone | Acid catalyst (e.g., AcOH) | Imine (Schiff Base) | The amino group reacts, not the α-carbon. |

Multi-Component Reaction (MCR) Strategies for Complex Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Cyanoacetic acid derivatives are exceptionally useful building blocks in MCRs. researchgate.net Ethyl 2-amino-2-cyanoacetate, with its combination of nucleophilic (amino) and electrophilic (nitrile, ester) sites, is a prime candidate for designing novel MCRs.

One of the most well-known MCRs involving cyano-activated methylene compounds is the synthesis of 4H-pyrans. This reaction typically involves an aldehyde, malononitrile (B47326) (or ethyl cyanoacetate), and a β-dicarbonyl compound. scielo.org.mx By analogy, Ethyl 2-amino-2-cyanoacetate could potentially be used as the amine component in various MCRs.

For example, in a four-component Ugi reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide derivative. Ethyl 2-amino-2-cyanoacetate could serve as the amine component, leading to highly complex and functionalized acyclic products, which could be precursors for subsequent cyclizations. Similarly, in Passerini-type reactions, it could be incorporated to generate α-acyloxy carboxamide derivatives.

Furthermore, cyanoacetamide-based MCR scaffolds are used to synthesize diverse fused pyrimidone systems. nih.gov By first converting Ethyl 2-amino-2-cyanoacetate to its corresponding amide, it can be employed in Gewald three-component reactions to access 2-aminothiophenes, which are themselves versatile precursors for further heteroannulations. nih.gov The combination of MCRs with the unique functionality of Ethyl 2-amino-2-cyanoacetate opens avenues for the rapid assembly of diverse and complex molecular libraries. nih.gov

| MCR Type / Name | Typical Components | Potential Role of Ethyl 2-amino-2-cyanoacetate | Resulting Scaffold | Reference |

| 4H-Pyran Synthesis | Aldehyde, Malononitrile, β-Ketoester | - (Illustrative) | 2-Amino-3-cyanopyran | scielo.org.mx |

| Hantzsch-type Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia (B1221849), Cyanoacetamide | Amine Source (as derivative) | Dihydropyridine (B1217469) | researchgate.net |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Amine Component | α-Acylamino Amide | General MCR Principle |

| Gewald Reaction | Carbonyl, α-Cyano Ester, Sulfur (forms Thiophene) | α-Cyano Ester Component (as derivative) | 2-Aminothiophene | nih.gov |

Heterocyclic Ring Annulation and Fusion

Ethyl 2-amino-2-cyanoacetate, derived from its oxalate (B1200264) salt, is a versatile building block in heterocyclic chemistry. Its trifunctional nature, possessing an amino group, a nitrile, and an ester moiety at a single carbon center, allows for its participation in a variety of cyclization and annulation reactions to construct complex molecular architectures.

Synthesis of Triazole and Triazine Derivatives

The construction of nitrogen-rich heterocyclic systems such as triazoles and triazines can be achieved using ethyl 2-amino-2-cyanoacetate as a key synthon. The inherent reactivity of its functional groups provides pathways for cyclocondensation reactions.

For the synthesis of 1,2,3-triazoles, a common strategy involves the [3+2] cycloaddition of an azide (B81097) with a molecule containing an active methylene group. While reactions involving the parent compound, ethyl cyanoacetate, are well-documented, the amino-substituted derivative offers a route to amino-functionalized triazoles. The proposed reaction with an aryl azide would proceed via base-catalyzed condensation to yield a 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxylate derivative. The amino group at the α-position of the starting material remains as a key substituent on the final triazole ring, offering a handle for further functionalization.

In the realm of 1,3,5-triazine (B166579) synthesis, ethyl 2-amino-2-cyanoacetate can act as a nucleophilic component in reactions with electrophilic triazine precursors. A standard method for building substituted triazines involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride. nih.govmdpi.com The amino group of ethyl 2-amino-2-cyanoacetate can displace one of the chlorine atoms on the cyanuric chloride ring under basic conditions, leading to the formation of a dichlorotriazinyl-substituted amino ester. This intermediate can then undergo further substitution reactions to produce highly functionalized triazine derivatives.

Table 1: Proposed Synthesis of a Substituted Triazine Derivative

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

|---|

Cycloaddition Reactions Leading to Pyrazole (B372694) Scaffolds

Pyrazole scaffolds are fundamental structures in medicinal chemistry, and their synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Ethyl 2-amino-2-cyanoacetate provides a unique substrate for this transformation.

The reaction with hydrazine hydrate (B1144303) is a direct pathway to pyrazole derivatives. In this process, the hydrazine is expected to react with the ester and nitrile functionalities of the ethyl 2-amino-2-cyanoacetate molecule. The initial attack of hydrazine on the ester carbonyl would form a hydrazide, followed by an intramolecular cyclization involving the nitrile group. This sequence ultimately yields a highly substituted pyrazolone, specifically a 3,4-diamino-1H-pyrazol-5(4H)-one. The regioselectivity of such reactions is a critical aspect, often influenced by reaction conditions. beilstein-journals.org

Assembly of Fused Pyrano- and Naphtho-Pyran Derivatives

Polyfunctionalized 4H-pyrans are valuable heterocyclic motifs, and their synthesis is frequently accomplished through multicomponent reactions. growingscience.comscielo.org.mx The classic synthesis involves the reaction of an aldehyde, malononitrile, and an active methylene compound like ethyl acetoacetate (B1235776). While ethyl 2-amino-2-cyanoacetate is not a direct analogue to the typical components, its reactive nature allows for its incorporation into pyran ring systems through alternative pathways.

One potential route involves a three-component reaction between an aromatic aldehyde, ethyl 2-amino-2-cyanoacetate, and a C-H acidic compound such as a 1,3-dicarbonyl compound (e.g., dimedone) or a phenol (B47542) derivative (e.g., 2-naphthol). The reaction, typically catalyzed by a base, could proceed through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization to furnish the pyran ring. For instance, reacting with 2-naphthol (B1666908) and an aldehyde would lead to the formation of a fused naphtho[2,1-b]pyran derivative.

Spirocyclic and Polycyclic System Formations

The synthesis of spirocyclic and complex polycyclic systems requires substrates capable of participating in sequential or domino reactions that build three-dimensional complexity. Ethyl 2-amino-2-cyanoacetate can be envisioned as a precursor for such transformations.

The formation of spirocycles can be achieved by reacting ethyl 2-amino-2-cyanoacetate with cyclic ketones or diketones. For example, a one-pot, four-component condensation involving an N-substituted isatin, an azide, and a dipolarophile in a [3+2] cycloaddition can lead to spirooxindole systems linked to other heterocycles like 1,2,3-triazoles. researchgate.net In a different approach, a double Knoevenagel condensation with a cyclic diketone, such as 1,3-cyclohexanedione, could lead to a bis-adduct. Subsequent intramolecular cyclization reactions, potentially involving the amino and nitrile groups, could facilitate the assembly of a spiro-fused heterocyclic system. The precise architecture of the resulting spirocycle would depend on the reaction conditions and the sequence of bond formations.

Functional Group Transformations and Derivatization

The ester and amino functionalities of ethyl 2-amino-2-cyanoacetate are prime sites for chemical modification, allowing for the synthesis of a diverse array of derivatives through amidation and esterification pathways.

Amidation and Esterification Pathways

The conversion of the ethyl ester group into an amide is a fundamental transformation. This can be readily achieved by reacting ethyl 2-amino-2-cyanoacetate with ammonia or a primary or secondary amine. chemicalbook.com The reaction typically proceeds by nucleophilic acyl substitution at the ester carbonyl. For example, treating a methanolic solution of ethyl 2-amino-2-cyanoacetate with ammonia gas leads to the formation of 2-amino-2-cyanoacetamide (B1359851) in good yields. chemicalbook.com This transformation is valuable for introducing peptide-like linkages or for creating building blocks for more complex heterocyclic syntheses.

Table 2: Synthesis of 2-Amino-2-cyanoacetamide

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|

Esterification, or more specifically transesterification, involves the exchange of the ethyl group of the ester with a different alkyl or aryl group. This reaction is typically carried out by heating the ester in an excess of a different alcohol under either acidic or basic catalysis. For example, refluxing ethyl 2-amino-2-cyanoacetate in benzyl (B1604629) alcohol with an acid catalyst would yield benzyl 2-amino-2-cyanoacetate. This pathway allows for the introduction of various alkoxy groups, modifying the molecule's steric and electronic properties for specific applications.

Diazotisation and Subsequent Coupling Reactions

The primary aliphatic amino group in ethyl 2-amino-2-cyanoacetate is susceptible to diazotization upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgmasterorganicchemistry.com This reaction would convert the amino group into a diazonium group (-N₂⁺).

Diazotization Reaction: The general mechanism for the diazotization of a primary aliphatic amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of water to form the diazonium ion. masterorganicchemistry.com

However, aliphatic diazonium salts are notoriously unstable, even at low temperatures. organic-chemistry.org They readily decompose through the loss of dinitrogen gas (N₂), a thermodynamically very favorable process, to form a highly reactive carbocation. organic-chemistry.org

Subsequent Reactions of the Diazonium Intermediate: The transient carbocation generated from the decomposition of the ethyl 2-cyano-2-diazoacetate cation can undergo a variety of subsequent reactions, largely dictated by the reaction medium.

Substitution: In the presence of nucleophiles, the carbocation can be trapped to form substitution products. For example, reaction in the presence of halide ions could lead to the formation of ethyl 2-halo-2-cyanoacetates.

Elimination: If there is a proton on an adjacent carbon, elimination could occur to form an alkene. However, in the case of ethyl 2-amino-2-cyanoacetate, this is not a primary reaction pathway.

Rearrangement: The carbocation could potentially undergo rearrangement to a more stable carbocation, although the substitution pattern of this specific molecule may limit the possibilities for favorable rearrangements.

Coupling Reactions: Azo coupling reactions, which are characteristic of more stable aromatic diazonium salts, are generally not feasible with aliphatic diazonium salts due to their rapid decomposition. masterorganicchemistry.com These reactions involve the diazonium ion acting as an electrophile and attacking an electron-rich aromatic ring. masterorganicchemistry.com The extreme instability of the aliphatic diazonium ion derived from ethyl 2-amino-2-cyanoacetate would preclude its use as a coupling partner in typical azo coupling reactions.

Substitution Reactions Involving the Amino and Cyano Groups

The amino and cyano groups of ethyl 2-amino-2-cyanoacetate are both potential sites for substitution reactions, although their reactivity is interdependent and influenced by the electronic nature of the molecule.

Reactions of the Amino Group: Beyond diazotization, the primary amino group can undergo various other reactions typical of amines.

Acylation: The amino group can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can also yield secondary or tertiary amines.

Reactions of the Cyano Group: The cyano group offers several avenues for chemical transformation.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield an amide (ethyl 2-amino-2-carbamoylacetate) and then a carboxylic acid (2-amino-2-(ethoxycarbonyl)acetic acid). researchgate.net

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would result in a diamine product.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

The following table summarizes some potential substitution reactions:

| Functional Group | Reagent(s) | Product Type |

| Amino (-NH₂) | Acyl chloride | Amide |

| Amino (-NH₂) | Alkyl halide | Secondary/Tertiary Amine |

| Cyano (-C≡N) | H₃O⁺ / Heat | Carboxylic Acid |

| Cyano (-C≡N) | LiAlH₄ | Primary Amine |

| Cyano (-C≡N) | Grignard Reagent | Ketone (after hydrolysis) |

Mechanistic Investigations of Key Synthetic Transformations

Detailed Reaction Pathway Elucidation

The primary pathway to Ethyl 2-amino-2-cyanoacetate and related α-aminonitriles is the Strecker synthesis, a classic multi-component reaction. mdpi.comwikipedia.org This reaction provides a direct and atom-economical route to α-aminonitriles from simple precursors.

Formation via Strecker Synthesis: The synthesis of the ethyl 2-amino-2-cyanoacetate cation typically proceeds via a three-component condensation of an appropriate aldehyde (such as ethyl glyoxylate), a source of ammonia (B1221849), and a cyanide source. wikipedia.orgmasterorganicchemistry.com The reaction mechanism is widely accepted to occur in two main stages: the formation of an α-aminonitrile followed by an optional hydrolysis step (which is not relevant for the synthesis of the title compound itself). nih.gov

The detailed pathway for the formation of the α-aminonitrile is as follows:

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. wikipedia.orgmasterorganicchemistry.com Following the initial addition, a proton exchange occurs, and a molecule of water is eliminated to form an imine, or its protonated form, an iminium ion. wikipedia.orgnih.gov

Nucleophilic Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the imine or iminium ion. wikipedia.orgorganic-chemistry.org This step forms the crucial carbon-carbon bond and results in the final α-aminonitrile product, ethyl 2-amino-2-cyanoacetate. The use of solid cyanide salts like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) is common for safety and handling reasons. nih.govorganic-chemistry.org

Derivatization and Cyclization Pathways: Ethyl 2-amino-2-cyanoacetate is a precursor for a variety of heterocyclic compounds. tubitak.gov.tr Its functional groups can undergo intramolecular or intermolecular reactions to form rings. For instance, α-aminonitriles can be trapped by aminothiols, like cysteine, to form 5- or 6-membered heterocycles, which can subsequently be hydrolyzed to dipeptides. nih.gov The nitrile and amino groups are key participants in cyclization reactions to form pyridines, pyrimidines, and imidazoles. nih.govsciforum.net

Another significant transformation is the Knoevenagel condensation, which is more characteristic of the parent compound, ethyl cyanoacetate (B8463686). wikipedia.org This reaction involves the condensation of the active methylene (B1212753) group of ethyl cyanoacetate with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org This reaction pathway involves the formation of an enolate intermediate which then acts as the nucleophile. organic-chemistry.org

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and transformation of ethyl 2-amino-2-cyanoacetate, influencing reaction rates, yields, and selectivity. Various catalytic systems, including acid, base, organocatalysts, and metal catalysts, have been employed.

Acid Catalysis: In the Strecker synthesis, acid catalysts (e.g., NH₄Cl, formic acid) accelerate the initial condensation step by protonating the carbonyl group of the aldehyde, thereby increasing its electrophilicity and facilitating the attack by ammonia. mdpi.commasterorganicchemistry.comorganic-chemistry.org This activation lowers the energy barrier for the formation of the tetrahedral intermediate that precedes imine formation.

Base Catalysis: Weak bases like piperidine or triethylamine (TEA) are crucial in Knoevenagel condensations involving the parent molecule, ethyl cyanoacetate. wikipedia.orgnih.gov The base facilitates the deprotonation of the acidic α-carbon (the active methylene group), generating a resonance-stabilized enolate ion. organic-chemistry.org This enolate is the key nucleophilic species that attacks the carbonyl component. Stronger bases can lead to undesired self-condensation of the aldehyde or ketone. wikipedia.org

Organocatalysis: In recent years, organocatalysts have emerged as powerful tools for α-aminonitrile synthesis. Catalysts like squaramides or those derived from amino acids can activate the reactants through hydrogen bonding. mdpi.com For example, the dual hydrogen-bond donor capability of a squaramide catalyst can activate the imine, making it more susceptible to nucleophilic attack by the cyanide ion. mdpi.com Hydroxy-functionalized ionic liquids have been shown to act as promoters in Knoevenagel condensations, where the hydroxyl group forms a hydrogen bond with the aldehyde's carbonyl group, enhancing its reactivity. researchgate.net

Metal-Based Catalysis: Lewis acidic metal catalysts, such as titanium complexes (e.g., TiCl₄), can coordinate to the carbonyl oxygen or imine nitrogen, significantly increasing their electrophilicity and promoting nucleophilic addition. organic-chemistry.orgnih.gov Nanoparticle catalysts, such as dehydroascorbic acid-capped magnetite (DHAA-Fe₃O₄), have also been developed. These catalysts can promote the in-situ formation of the imine intermediate by activating the carbonyl group through hydrogen bonding. mdpi.com

The choice of catalyst can fundamentally alter the reaction pathway. For example, in sequential Knoevenagel condensation/cyclization reactions, the catalyst (e.g., piperidine vs. TiCl₄) can determine whether the reaction stops at the initial condensation product or proceeds to a cyclized derivative. nih.gov

Kinetic Studies of Derivatization and Cyclization Processes

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalyst choice. While specific kinetic data for ethyl 2-amino-2-cyanoacetate are sparse, studies on the closely related Knoevenagel condensation of ethyl cyanoacetate with various aldehydes offer valuable mechanistic information.

The Knoevenagel condensation is a cornerstone derivatization reaction. The rate of this reaction is highly dependent on the nature of the catalyst and the substrates. The nucleophilicity of the active methylene compound is a key factor, with the order being malononitrile (B47326) > ethyl cyanoacetate > diethyl malonate, reflecting the electron-withdrawing strength of the functional groups. asianpubs.org

Recent studies have explored the kinetics of the Knoevenagel condensation using various catalytic systems. For instance, the reaction between benzaldehyde and ethyl cyanoacetate has been studied extensively. The use of different catalysts leads to significant variations in reaction time and yield, highlighting the impact of the catalyst on the reaction kinetics.

| Catalyst System | Solvent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| None | [BMIM][BF4] | 24 h | 85 | aston.ac.uk |

| None | [BMIM][CF3COO] | 1 h | 98 | aston.ac.uk |

| DABCO / [HyEtPy]Cl–H₂O | Room Temp | 20 min | 99 | researchgate.net |

| DBU / H₂O | Room Temp | 20 min | 96 | asianpubs.org |

| Diisopropylethylammonium acetate (B1210297) | Room Temp | 15 min | 98 | scielo.org.mx |

The data indicate that ionic liquids can serve as both solvent and promoter, with the anion playing a crucial role in the reaction rate. aston.ac.uk The combination of an organocatalyst like DABCO or DBU with a promoter like a hydroxy ionic liquid or water can lead to extremely fast reactions with high yields at room temperature. researchgate.netasianpubs.org

Computational studies on the cyclization of α-aminonitriles have also provided kinetic insights. For example, the hydronium-catalyzed cyclization of an aminonitrile to form an imidazole (B134444) intermediate was found to proceed via a low-energy transition state, with a calculated activation energy of only 6.6 kcal/mol, indicating a rapid process. nih.gov

Transition State Analysis for Selectivity Control

Transition state theory is fundamental to understanding chemical reactivity and selectivity. fossee.in The structure and energy of the transition state—the highest energy point along the reaction coordinate—determine the rate and outcome of a reaction. mit.edu Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these fleeting structures. mit.eduresearchgate.net

In the context of reactions involving ethyl 2-amino-2-cyanoacetate and its parent compounds, transition state analysis helps explain stereoselectivity and product distribution.

Selectivity in Knoevenagel Condensation/Cyclization: In sequential Knoevenagel condensation/cyclization reactions, the reaction can yield different products depending on the conditions. DFT calculations have been used to rationalize this selectivity. For the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates, two competing cyclization pathways exist. The calculations revealed that the transition state leading to one product (an indene derivative) is significantly more stable than the competing transition state, explaining its preferential formation under certain catalytic conditions. nih.gov

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| TSAN | Cyclization of Knoevenagel Adduct | +11.27 | researchgate.net |

| TSBN | Deprotonation by Et₃N | +7.35 | researchgate.net |

| TSA1 | Cyclization of TiOCl₂-coordinated adduct A1 | More Stable | nih.gov |

| TSA2 | Cyclization of TiOCl₂-coordinated adduct A2 | Less Stable | nih.gov |

As shown in Table 2, the transition state for cyclization (TSAN) has a higher activation energy than the transition state for a competing deprotonation step (TSBN), indicating that the reaction pathway can be directed by controlling the reaction conditions to favor one transition state over the other. researchgate.net The coordination of a Lewis acid like TiCl₄ can stabilize one transition state (TSA1) over another (TSA2), thereby controlling the final product structure. nih.gov

Asymmetric Strecker Synthesis: Transition state analysis is also key to understanding enantioselectivity in asymmetric Strecker reactions. Chiral catalysts, such as those based on BINOL or squaramide, create a chiral environment around the reactants. mdpi.comwikipedia.org The proposed mechanism involves the formation of a ternary complex between the catalyst, the imine, and the cyanide source. The catalyst binds the substrates in a specific orientation, forcing the cyanide to attack one face of the imine preferentially. The transition state leading to one enantiomer is energetically favored over the diastereomeric transition state leading to the other enantiomer, resulting in an enantiomeric excess of the product. nih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Ethyl 2-amino-2-cyanoacetate oxalate (B1200264), both ¹H and ¹³C NMR are instrumental in confirming the presence of the ethyl 2-amino-2-cyanoacetate cation and the oxalate dianion.

Elucidation of Complex Molecular Structures

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methine proton of the ethyl 2-amino-2-cyanoacetate cation. The amino group protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The oxalate anion, being symmetric and lacking protons, will not exhibit a ¹H NMR signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. Key resonances are expected for the carbonyl carbon of the ester, the cyano carbon, the alpha-carbon bearing the amino and cyano groups, and the carbons of the ethyl group. The oxalate anion will show a single resonance for its two equivalent carboxylate carbons. The chemical shift of this signal can be influenced by the nature of the counter-ion and the solvent. nih.govacs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-amino-2-cyanoacetate Oxalate

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ (ethyl) | ¹H | ~1.3 | Triplet | Coupled to -CH₂- |

| -CH₂- (ethyl) | ¹H | ~4.3 | Quartet | Coupled to -CH₃ |

| >CH- | ¹H | ~4.5 | Singlet | Methine proton |

| -NH₂ | ¹H | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent |

| -CH₃ (ethyl) | ¹³C | ~14 | ||

| -CH₂- (ethyl) | ¹³C | ~63 | ||

| >CH- | ¹³C | ~50 | Alpha-carbon | |

| -C≡N | ¹³C | ~115 | Cyano carbon | |

| >C=O | ¹³C | ~165 | Carbonyl carbon | |

| ⁻OOC-COO⁻ | ¹³C | ~160-170 | Oxalate carbon, chemical shift is sensitive to environment |

Note: The predicted chemical shifts are based on data from analogous compounds such as ethyl cyanoacetate (B8463686) and various oxalate salts. Actual experimental values may vary.

Conformational Analysis in Solution

The conformation of the ethyl 2-amino-2-cyanoacetate cation in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space proximity between protons, providing insights into the preferred spatial arrangement of the molecule.

The rotational freedom around the C-C and C-O single bonds of the ethyl ester group and the C-C bond of the amino-cyanoacetate moiety allows for multiple conformations. The presence of the oxalate counter-ion in solution could potentially influence the conformational equilibrium through ion-pairing and hydrogen bonding interactions with the amino group. The specific nature of these interactions would depend on the solvent used. For instance, in a polar aprotic solvent, ion pairing might be more significant, potentially leading to a more ordered conformation compared to a polar protic solvent where solvent-solute interactions would dominate.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective in identifying functional groups and probing intermolecular interactions.

Characterization of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound will exhibit characteristic bands for the functional groups present in both the cation and the anion.

Amino Group (-NH₂): Symmetric and asymmetric N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode should appear around 1600-1650 cm⁻¹.

Cyano Group (-C≡N): A sharp, and typically intense, stretching vibration for the nitrile group is expected around 2200-2260 cm⁻¹.

Ester Group (-COOC₂H₅): A strong C=O stretching band will be prominent in the IR spectrum, typically in the range of 1730-1750 cm⁻¹. C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Oxalate Anion (C₂O₄²⁻): The oxalate ion has a center of symmetry, which leads to the rule of mutual exclusion for its vibrational modes in the solid state if it adopts a planar D₂h symmetry. This means that vibrations that are IR active will be Raman inactive, and vice versa. Key vibrations include the symmetric and asymmetric C=O stretching modes and the C-C stretching mode.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300-3500 | IR, Raman | Medium |

| N-H Bend | 1600-1650 | IR | Medium-Strong | |

| Cyano (-C≡N) | C≡N Stretch | 2200-2260 | IR, Raman | Medium-Strong, Sharp |

| Ester (-COOC₂H₅) | C=O Stretch | 1730-1750 | IR | Strong |

| C-O Stretch | 1000-1300 | IR | Strong | |

| Oxalate (C₂O₄²⁻) | Asymmetric C=O Stretch | ~1600-1650 | IR | Strong |

| Symmetric C=O Stretch | ~1300-1400 | Raman | Strong | |

| C-C Stretch | ~850-900 | Raman | Medium |

Probing Inter- and Intramolecular Interactions

The formation of the oxalate salt introduces the possibility of significant inter-ionic interactions, primarily through hydrogen bonding between the amino group of the cation and the carboxylate groups of the oxalate anion. These interactions can lead to shifts in the vibrational frequencies of the involved functional groups.

For instance, the N-H stretching frequencies may be broadened and shifted to lower wavenumbers due to hydrogen bonding. Similarly, the C=O stretching frequencies of the oxalate anion could be affected by its interaction with the positively charged amino group. The presence of these interactions provides strong evidence for the formation of the salt and can offer insights into the packing of the ions in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can generate ions of the intact cation. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the [Ethyl 2-amino-2-cyanoacetate + H]⁺ ion. The molecular weight of the neutral ethyl 2-amino-2-cyanoacetate is 128.13 g/mol , so the protonated species would have an m/z of approximately 129.14.

The fragmentation of this cation upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules such as ethanol (B145695) (C₂H₅OH) from the ester group or the loss of the cyano group (CN). Analysis of these fragments helps to confirm the structure of the cation. The oxalate anion would be observed in the negative ion mode, with an expected m/z of 88.00 for the [C₂O₄]²⁻ ion (though singly charged adducts are more commonly observed in ESI).

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) | Notes |

| Ethyl 2-amino-2-cyanoacetate (cationic form) | [C₅H₉N₂O₂]⁺ | 129.06 | - | Protonated parent molecule |

| Fragment 1 | [C₃H₃N₂O]⁺ | 83.02 | - | Loss of ethanol (C₂H₅OH) |

| Fragment 2 | [C₄H₈NO₂]⁺ | 102.05 | - | Loss of HCN |

| Oxalate (anion) | [C₂O₄]²⁻ | - | 44.00 (z=2) | Oxalate dianion |

| Bioxalate (anion) | [HC₂O₄]⁻ | - | 89.00 | Protonated oxalate |

Note: The observed fragments and their relative abundances can vary depending on the mass spectrometer and the experimental conditions.

Single Crystal X-ray Diffraction (SCXRD) Analysis

The successful application of SCXRD is contingent upon the growth of high-quality single crystals of the compound, which can be a challenging and time-consuming process. The quality of the resulting diffraction data is directly related to the size and perfection of the crystal.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Should a suitable single crystal of this compound be obtained and analyzed, the initial step in the SCXRD analysis would involve the determination of the crystal system, space group, and unit cell parameters. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the crystal lattice. The space group provides a more detailed description of the symmetry elements present within the unit cell. The unit cell parameters consist of the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ), which define the repeating unit of the crystal structure. This fundamental information is crucial for the subsequent steps of structure solution and refinement.

Precise Bond Lengths and Angles for Conformational Analysis

A full structural solution from SCXRD data would yield the precise coordinates of each atom in the asymmetric unit. From these coordinates, it is possible to calculate accurate bond lengths and bond angles within the ethyl 2-amino-2-cyanoacetate cation and the oxalate anion. This data is essential for a detailed conformational analysis of the molecule. For instance, the torsion angles within the ethyl group and around the central C-C bond of the amino acid moiety would reveal the preferred conformation of the molecule in the solid state. The planarity of the cyanoacetate fragment and the geometry around the chiral center could also be definitively established.

Below is a hypothetical table of selected bond lengths and angles that could be determined from such an analysis.

| Parameter | Value (Å or °) |

| C-C (cyanoacetate) | Data not available |

| C-N (amino) | Data not available |

| C≡N (cyano) | Data not available |

| C=O (ester) | Data not available |

| O-C-C (ester) | Data not available |

| N-C-C (amino) | Data not available |

| C-C-C≡N | Data not available |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. A detailed crystallographic study would elucidate the nature and geometry of these interactions. In the case of this compound, it is anticipated that hydrogen bonding would play a significant role. The ammonium (B1175870) group of the cation is a potential hydrogen bond donor, while the oxygen atoms of the ester and the oxalate anion, as well as the nitrogen atom of the cyano group, are potential hydrogen bond acceptors. The precise distances and angles of these hydrogen bonds would be determined, revealing the hydrogen bonding network. Other potential intermolecular interactions, such as dipole-dipole interactions or, if applicable, π-π stacking between molecular moieties, would also be identified and characterized.

A hypothetical table summarizing potential hydrogen bond interactions is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O (oxalate) | Data not available | Data not available | Data not available | Data not available |

| N-H···O (ester) | Data not available | Data not available | Data not available | Data not available |

| N-H···N (cyano) | Data not available | Data not available | Data not available | Data not available |

Analysis of Solid-State Packing and Supramolecular Assembly

The culmination of the SCXRD analysis would be a comprehensive understanding of the solid-state packing and the resulting supramolecular assembly. This involves describing how the individual ions and any co-crystallized solvent molecules are arranged to form the extended three-dimensional structure. The analysis would detail how the intermolecular interactions, particularly the hydrogen bonding network, link the molecular components into chains, layers, or more complex three-dimensional architectures. This information is fundamental to understanding the physical properties of the crystalline material, such as its stability, solubility, and melting point.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying the properties of molecular systems. nih.govscispace.com For Ethyl 2-amino-2-cyanoacetate oxalate (B1200264), DFT is employed to predict its geometry, electronic characteristics, and spectroscopic signatures with a high degree of accuracy. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311G(d,p). nih.govmaterialsciencejournal.orgresearchgate.net

The first step in theoretical analysis involves geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. nih.gov This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, analysis of related structures reveals that the presence of amino and cyano groups can lead to specific intramolecular interactions that stabilize the molecular conformation. nih.gov

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes mapping the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.netresearchgate.net Such maps are crucial for understanding how the molecule will interact with other chemical species, highlighting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the chemical reactivity and electronic transitions within a molecule. materialsciencejournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. materialsciencejournal.org

DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.netresearchgate.net For derivatives of Ethyl 2-amino-2-cyanoacetate, the HOMO and LUMO are often localized on specific functional groups, which dictates their role in chemical reactions. researchgate.net

Below is a table of typical quantum chemical descriptors derived from FMO analysis for a related pyran carboxylate derivative, calculated using DFT.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |

| Ionization Potential (I) | -EHOMO | 7.06 |

| Electron Affinity (A) | -ELUMO | 2.54 |

| Hardness (η) | (I - A) / 2 | 2.26 |

| Softness (S) | 1 / (2η) | 0.22 |

Data derived from a DFT study on a similar molecular structure, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

DFT calculations are a reliable method for predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are essential for molecular characterization. chemrxiv.orgresearchgate.net By simulating the vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov Comparing this computed spectrum with experimental results allows for precise assignment of vibrational bands to specific functional groups. materialsciencejournal.orgresearchgate.net For example, theoretical calculations can accurately predict the stretching frequencies for N-H (amino) and C≡N (cyano) groups. materialsciencejournal.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data. researchgate.netnih.govresearchgate.net The theoretical prediction of spectroscopic parameters is invaluable for confirming the structure of newly synthesized compounds and understanding their electronic environment. chemrxiv.org

The following table shows a comparison between experimental and DFT-calculated vibrational frequencies for key functional groups in a related 2-amino-3-cyano-pyran derivative.

| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretching | 3407 | 3432 |

| C≡N Stretching | 2214 | 2214 |

| C=O Stretching | 1648 | 1676 |

Data adapted from studies on similar molecular structures. materialsciencejournal.orgscielo.org.mx

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and bonds, providing insights into the molecule's flexibility and the different shapes, or conformations, it can adopt. nih.gov This exploration of the conformational space is crucial, as the biological activity or reactivity of a molecule can depend on its specific three-dimensional shape. researchgate.net

In a typical MD simulation, a force field (like GAFF) is used to define the potential energy of the system, and the simulation is run for a specific duration (e.g., 100 nanoseconds) at a given temperature and pressure. nih.gov Analysis of the resulting trajectory can reveal stable conformations, the transitions between them, and how the molecule interacts with its environment, such as a solvent. nih.govnih.gov

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can understand how reactants are converted into products step-by-step. DFT calculations are used to locate the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. researchgate.net

For reactions involving Ethyl 2-amino-2-cyanoacetate or its oxalate salt, theoretical modeling can map out the energy profile of a proposed mechanism. This involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net Characterizing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed understanding of the reaction mechanism at a molecular level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Model Development (limited to in silico studies of derivatives)

In the context of medicinal chemistry, computational tools are vital for designing new molecules with desired biological activities. When studying derivatives of Ethyl 2-amino-2-cyanoacetate, QSAR and pharmacophore modeling are key in silico techniques. mdpi.com

A QSAR study establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each molecule and correlated with their measured activity. nih.govmdpi.com The resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic and orbital interactions with biological targets. |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Lipophilic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |

| Topological | Connectivity Indices | Quantifies molecular branching and structure. |

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net This "pharmacophore" serves as a 3D template for designing or screening for new molecules that are likely to be active. researchgate.net Both QSAR and pharmacophore modeling are powerful computational strategies for the rational design of novel therapeutic agents based on the Ethyl 2-amino-2-cyanoacetate scaffold. mdpi.com

Computational Modeling of Ethyl 2-amino-2-cyanoacetate Oxalate: The Influence of Solvent Environments on Reaction Energetics and Equilibria

For a compound like Ethyl 2-amino-2-cyanoacetate, which possesses multiple functional groups capable of engaging in hydrogen bonding and other non-covalent interactions, the choice of solvent is expected to play a significant role in its reactivity and the position of chemical equilibria in its reactions. For instance, in reactions such as condensations or cyclizations where Ethyl 2-amino-2-cyanoacetate might serve as a key building block, the ability of a solvent to solvate charged intermediates or to facilitate proton transfer events can dramatically alter the energy landscape of the reaction pathway.

Although direct computational data for the oxalate salt is unavailable, general principles of computational chemistry suggest that a systematic study would involve calculating key thermodynamic and kinetic parameters in a range of solvents with varying dielectric constants and chemical properties. Such a study would likely generate data on:

Gibbs Free Energy of Reaction (ΔG_rxn): To determine how the spontaneity of a reaction involving Ethyl 2-amino-2-cyanoacetate changes from one solvent to another.

Activation Energy (E_a): To understand how the reaction rate is affected by the solvent's ability to stabilize the transition state.

Equilibrium Constants (K_eq): To predict how the solvent influences the yield of products at equilibrium.

A hypothetical data table from such a study might look like the following, illustrating the calculated Gibbs Free Energy of a reaction in different solvents:

| Solvent | Dielectric Constant (ε) | Calculated ΔG_rxn (kcal/mol) |

| Toluene | 2.4 | -5.2 |

| Tetrahydrofuran (THF) | 7.5 | -7.8 |

| Acetonitrile | 36.6 | -10.5 |

| Water | 78.4 | -12.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Strategic Applications in Diverse Organic Synthesis Fields

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The structural attributes of ethyl 2-amino-2-cyanoacetate oxalate (B1200264) make it an ideal precursor for the synthesis of a multitude of heterocyclic compounds that form the core of many pharmaceutical agents. The presence of multiple reactive sites allows for its participation in various cyclization and multicomponent reactions to generate scaffolds of significant medicinal interest.

One notable application is in the synthesis of substituted pyridone and dihydropyridine (B1217469) derivatives. These scaffolds are present in a variety of bioactive molecules with applications as antimicrobial and anticancer agents. For instance, the reaction of ethyl cyanoacetate (B8463686), a related precursor, with chalcones in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg While specific examples detailing the direct use of the oxalate salt are less common in readily available literature, the underlying reactivity of the ethyl 2-amino-2-cyanoacetate moiety is the key driver in these transformations. The amino group can act as a nucleophile, while the active methylene (B1212753) group adjacent to the cyano and ester functionalities is readily deprotonated to participate in condensation reactions.

Furthermore, this compound serves as a precursor for aminocyanacetamide, a crucial intermediate in the production of various heterocyclic systems like imidazoles, pyridazines, purines, and pteridines, which are foundational structures in numerous pharmaceuticals. google.com The conversion of ethyl 2-amino-2-cyanoacetate oxalate to aminocyanacetamide is a straightforward process, highlighting its utility as a stable and accessible starting material.

Building Block for Agrochemical Compounds and Their Analogs

The versatility of this compound extends to the agrochemical sector, where it serves as a valuable building block for the synthesis of novel pesticides and herbicides. The synthesis of pyrazole (B372694) and pyridine-based compounds, known for their insecticidal and herbicidal activities, can be accomplished using precursors derived from this reagent.

A patent for the preparation of fluopyram, a broad-spectrum fungicide, describes a substitution reaction involving 2,3-dichloro-5-trifluoromethylpyridine and ethyl cyanoacetate. patsnap.com This highlights the importance of the cyanoacetate moiety in the synthesis of modern agrochemicals. The ability to introduce diverse functional groups through reactions with the amino, cyano, and ester functionalities allows for the fine-tuning of the biological activity and physical properties of the resulting agrochemical compounds.

Precursor in the Total Synthesis of Natural Products